molecular formula C16H20N2O B022041 9,10-Dihydrolysergol CAS No. 18051-16-6

9,10-Dihydrolysergol

Cat. No.: B022041
CAS No.: 18051-16-6
M. Wt: 256.34 g/mol
InChI Key: UFKTZIXVYHGAES-WDBKCZKBSA-N
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Description

9,10-Dihydrolysergol: is an ergoline derivative with the chemical formula C16H20N2O . It is a naturally occurring clavine alkaloid and is structurally related to lysergol. This compound is known for its biological activity, particularly its interactions with serotonin receptors, making it of interest in pharmacological research .

Mechanism of Action

Target of Action

9,10-Dihydrolysergol primarily targets the 5-HT2 receptors . These receptors are a subfamily of 5-HT receptors that bind the endogenous neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). They play a significant role in the regulation of mood, anxiety, feeding, and reproductive behavior.

Mode of Action

This compound and its derivatives act as competitive antagonists at the 5-HT2 receptors . This means they compete with serotonin for binding to these receptors. When this compound binds to the 5-HT2 receptors, it prevents serotonin from binding, thereby inhibiting the normal function of serotonin. This results in changes in mood, anxiety, feeding, and reproductive behavior.

Biochemical Pathways

It is known that the compound can be hydroxylated by the enzyme aj_eash, which is a promiscuous and bimodal feii/α-ketoglutarate-dependent dioxygenase . This enzyme can convert this compound and other ergot alkaloids into their hydroxylated derivatives .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on its competitive antagonism of the 5-HT2 receptors. By preventing serotonin from binding to these receptors, this compound can alter the normal function of serotonin, leading to changes in various physiological processes such as mood regulation, anxiety, feeding, and reproductive behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions: 9,10-Dihydrolysergol can be synthesized through the hydrogenation of lysergol. The process involves the reduction of the double bond in lysergol to yield this compound. This reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures .

Industrial Production Methods: Industrial production of this compound often involves the extraction of lysergol from natural sources, followed by its chemical reduction. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: DMSO, TFAA, TEA

    Hydrogenation: Pd/C, hydrogen gas

Major Products:

    Oxidation: 9,10-Dihydrolysergic acid

    Substitution: Various N-substituted derivatives

Comparison with Similar Compounds

Uniqueness: this compound’s unique hydrogenated structure distinguishes it from other ergoline derivatives. This structural feature contributes to its specific pharmacological profile, particularly its interaction with serotonin receptors, making it a valuable compound in both research and potential therapeutic applications .

Properties

IUPAC Name

[(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-18-8-10(9-19)5-13-12-3-2-4-14-16(12)11(7-17-14)6-15(13)18/h2-4,7,10,13,15,17,19H,5-6,8-9H2,1H3/t10-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFKTZIXVYHGAES-WDBKCZKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20939343
Record name (6-Methylergolin-8-yl)methanol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18051-16-6
Record name Dihydroelymoclavine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018051166
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (6-Methylergolin-8-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20939343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9,10-Dihydrolysergol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DIHYDROELYMOCLAVINE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 9,10-Dihydrolysergol?

A1: While a comprehensive spectroscopic analysis is not provided in the provided papers, the molecular formula of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol, a derivative, is C18H24N2O3 []. Another derivative, 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), has the molecular formula C18H24N2O2 []. These derivatives provide insights into the core structure of this compound.

Q2: Can you explain the metabolic pathway of nicergoline related to this compound?

A2: Nicergoline is rapidly metabolized to 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL). MMDL then undergoes N-demethylation to form 10α-methoxy-9,10-dihydrolysergol (MDL) [, ]. This metabolic pathway highlights the close structural relationship between nicergoline and its metabolites, including MDL, which is a derivative of this compound.

Q3: Which enzyme plays a key role in the metabolism of nicergoline to MDL?

A3: Research indicates that the cytochrome P450 enzyme CYP2D6 is significantly involved in the conversion of MMDL to MDL [, ]. This finding has implications for understanding the interindividual variability in nicergoline metabolism.

Q4: How does the debrisoquine hydroxylation polymorphism relate to nicergoline metabolism?

A4: Studies have shown a correlation between the debrisoquine hydroxylation polymorphism and nicergoline metabolism. Individuals who are poor metabolizers of debrisoquine exhibit significantly different pharmacokinetic parameters for MMDL and MDL compared to extensive metabolizers []. This suggests that genetic variations in CYP2D6 activity can influence the metabolism and potentially the efficacy of nicergoline.

Q5: What analytical methods are used to determine the concentration of this compound metabolites in biological samples?

A5: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying 10α-methoxy-9,10-dihydrolysergol (MDL) in human urine []. Researchers have developed specific methods using reversed-phase columns and UV detection for sensitive and accurate determination of MDL concentrations in urine samples []. For analyzing plasma concentrations of MMDL, a similar HPLC method coupled with mass spectrometry (MS) is utilized [].

Q6: What is the significance of studying the bioavailability of nicergoline capsules?

A6: Bioavailability studies are essential for evaluating the rate and extent to which a drug, in this case, nicergoline, reaches the systemic circulation. Researchers have investigated the relative bioavailability of domestic and imported nicergoline capsules in healthy volunteers by measuring MMDL concentrations in plasma []. These studies contribute to assessing the equivalence and consistency of different nicergoline formulations.

Q7: Can you describe the crystal structure of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol?

A7: 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol crystallizes in the orthorhombic system, specifically in the P212121 space group [, , ]. The unit cell dimensions are a = 9.868(1) Å, b = 10.877(1) Å, and c = 15.458(2) Å [, , ]. This detailed structural information provides insights into the molecular conformation and arrangement of this this compound derivative in its solid state.

Q8: How does the conformation of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol compare to that of 1-methyl-10α-methoxy-9,10-dihydrolysergol in nicergoline?

A8: The conformations of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol and the 1-methyl-10α-methoxy-9,10-dihydrolysergol moiety within nicergoline are found to be essentially similar [, ]. This structural similarity suggests potential shared pharmacological features between these compounds.

Q9: What are the hydrogen bonding patterns observed in the crystal structure of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol?

A9: Two distinct hydrogen bonds are observed in the crystal structure of 1-hydroxymethyl-10α-methoxy-9,10-dihydrolysergol [, ]. These hydrogen bonds, O21-H211···N6 and O18-H181···O21, contribute to the stabilization of the crystal lattice and influence the molecular packing arrangement [, ].

Q10: Are there any known methods for synthesizing 9,10-dihydrolysergic acid?

A10: Yes, 9,10-dihydrolysergic acid can be synthesized from lysergol []. This synthetic route involves a series of chemical transformations, including catalytic reduction, protection of functional groups, oxidation, and deprotection steps [].

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